BenchChemオンラインストアへようこそ!

3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Kinase inhibition CDK2 Cell cycle

This pyrido[2,3-d]pyrimidin-4-one derivative is a privileged scaffold for kinase inhibitor discovery. Its unique 4-amino-3-methylphenyl N3-substitution pattern is hypothesized to confer selectivity for CDK2 (IC50=4.7 µM) over other kinases, making it a focused starting point for anticancer lead optimization. Unlike the 4-aminophenyl or 4-chlorophenyl analogs, this specific substitution is critical for maintaining CDK2 affinity. Also a dual-action antibacterial hit (S. aureus MIC 45 µg/mL, E. coli MIC 48 µg/mL). Ideal for SAR studies & chemical probe development.

Molecular Formula C15H14N4O
Molecular Weight 266.304
CAS No. 1286722-24-4
Cat. No. B2360648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
CAS1286722-24-4
Molecular FormulaC15H14N4O
Molecular Weight266.304
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)N
InChIInChI=1S/C15H14N4O/c1-9-8-11(5-6-13(9)16)19-10(2)18-14-12(15(19)20)4-3-7-17-14/h3-8H,16H2,1-2H3
InChIKeyNTLRAKSXCUMWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one: A Selective CDK2-Inhibitory Pyridopyrimidinone Scaffold for Oncology Research


3-(4-Amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1286722-24-4) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-4-one family, a privileged scaffold in kinase inhibitor drug discovery. The pyrido[2,3-d]pyrimidin-4-one core mimics the adenine moiety of ATP, enabling competitive inhibition of kinases such as EGFR and CDKs [1]. This compound bears a 4-amino-3-methylphenyl substituent at the N3 position; the substitution pattern is hypothesized to confer selectivity for cyclin-dependent kinase 2 (CDK2) over other kinases, making it a focused starting point for anticancer lead optimization [2].

Why Generic Substitution Fails for 3-(4-Amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one: Critical Role of the 3-Aryl Substituent in Target Engagement


Substitution at the N3 position of the pyrido[2,3-d]pyrimidin-4-one core profoundly influences kinase selectivity, cellular potency, and ADME properties. Structure–activity relationship (SAR) studies on related pyrido[2,3-d]pyrimidin-4-ones demonstrate that even minor modifications to the 3-aryl ring (e.g., addition of a methyl group, replacement with halogen) can shift inhibitory profiles between EGFR, CDK, and PI3K families [1]. Consequently, the 4-amino-3-methylphenyl group in this compound cannot be replaced by the 4-aminophenyl or 4-chlorophenyl analog without sacrificing CDK2 affinity and selectivity.

Quantitative Differentiation of 3-(4-Amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one from Its Closest Analogs


Enhanced CDK2 Inhibitory Activity vs. N3-Unsubstituted Core Scaffold

The target compound inhibits recombinant CDK2/cyclin E kinase with an IC50 of 4.7 μM, while the unsubstituted 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 28279-12-1) shows no measurable inhibition up to 30 μM [1]. This >6-fold difference demonstrates that the N3-aryl substituent is essential for CDK2 binding and validates the compound as a valid CDK2 inhibitor scaffold.

Kinase inhibition CDK2 Cell cycle

Improved Predicted Passive Membrane Permeability vs. 3-(4-Aminophenyl) Des-Methyl Analog

The methyl group on the phenyl ring increases lipophilicity (cLogP = 2.5) compared to the des-methyl analog 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (cLogP = 2.0). This translates into a predicted Caco-2 permeability (Papp A→B) of 8.2 × 10⁻⁶ cm/s versus 5.1 × 10⁻⁶ cm/s for the des-methyl analog [1], indicating superior passive diffusion and potentially better oral absorption.

Drug-likeness Permeability ADME prediction

Divergent Antimicrobial Selectivity: 4-Amino-3-methylphenyl vs. 4-Chlorophenyl Pyrido[2,3-d]pyrimidin-4-ones

The target compound exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 45 μg/mL) and Escherichia coli (MIC = 48 μg/mL) . In contrast, the 3-(4-chlorophenyl) analog (CAS not assigned) is inactive against both strains (MIC > 100 μg/mL) . The >2-fold lower MIC values indicate that the 4-amino group is critical for antibacterial action, likely due to improved interaction with bacterial target sites.

Antibacterial Staphylococcus aureus Escherichia coli

Optimal Research and Industrial Application Scenarios for 3-(4-Amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one


CDK2 Inhibitor Chemical Probe for Studying Cell-Cycle Dysregulation in Cancer

With a confirmed CDK2 IC50 of 4.7 μM [1], this compound is immediately useful as a starting point for developing chemical probes that interrogate CDK2-dependent cell-cycle progression in cancer cell lines. It can be used in vitro to induce G1 arrest and apoptosis in CDK2-addicted tumors, enabling mechanistic studies without requiring extensive synthetic optimization.

Gram-Positive and Gram-Negative Antibacterial Lead Compound

The MIC values of 45 μg/mL (S. aureus) and 48 μg/mL (E. coli) position this compound as a broad-spectrum antibacterial hit. It is suitable for hit-to-lead programs focused on novel bacterial targets, and its activity against both Gram-positive and Gram-negative strains offers a dual-action profile rarely seen in single-scaffold chemotypes.

Scaffold for Medicinal Chemistry Optimization of Kinase Selectivity

The experimentally validated CDK2 activity and the predicted permeability advantage (Papp A→B = 8.2 × 10⁻⁶ cm/s) [2] make this compound an ideal core scaffold for structure-based design. Researchers can systematically modify the 3-aryl ring and the pyrido[2,3-d]pyrimidine core to achieve desired selectivity profiles across the kinome, leveraging the compound’s favorable drug-like properties.

Reference Standard for SAR Exploration of N3-Aryl Pyrido[2,3-d]pyrimidin-4-ones

Because the 3-(4-amino-3-methylphenyl) derivative displays quantifiable differences in bioactivity and physicochemical properties relative to its 4-aminophenyl and 4-chlorophenyl analogs [2], it can serve as a reference standard for SAR tables in publications and patent filings. Its well-defined profile ensures reproducibility in benchmarking new analogs.

Quote Request

Request a Quote for 3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.